Bienvenue dans la boutique en ligne BenchChem!

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

Kinase inhibitor design Necroptosis Structure-activity relationship

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole (CAS 1240567-97-8) is a fully synthetic, small-molecule heterocycle belonging to the 1-benzyl-3-nitro-1H-pyrazole subclass. Its structure features a 3-nitro-1H-pyrazole core N1-alkylated with a 3,5-bis(trifluoromethyl)benzyl group (molecular formula C₁₂H₇F₆N₃O₂; MW 339.19 g/mol).

Molecular Formula C12H7F6N3O2
Molecular Weight 339.19 g/mol
CAS No. 1240567-97-8
Cat. No. B6344429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole
CAS1240567-97-8
Molecular FormulaC12H7F6N3O2
Molecular Weight339.19 g/mol
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H7F6N3O2/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-20-2-1-10(19-20)21(22)23/h1-5H,6H2
InChIKeyAITMIIVXZGWXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole (CAS 1240567-97-8): Chemical Identity, Key Physicochemical Properties, and Research-Grade Procurement Specifications


1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole (CAS 1240567-97-8) is a fully synthetic, small-molecule heterocycle belonging to the 1-benzyl-3-nitro-1H-pyrazole subclass. Its structure features a 3-nitro-1H-pyrazole core N1-alkylated with a 3,5-bis(trifluoromethyl)benzyl group (molecular formula C₁₂H₇F₆N₃O₂; MW 339.19 g/mol) . The compound is supplied as a research chemical with certified purity typically ≥95% or ≥98% (HPLC) by specialty chemical vendors . It is referenced in patent literature as part of a benzyl-1H-pyrazole derivative series claimed to possess receptor-interacting protein 1 (RIP1) kinase inhibitory activity [1]. The combination of a strongly electron-withdrawing 3-nitro group on the pyrazole ring and the lipophilic, metabolically stable 3,5-bis(trifluoromethyl)benzyl motif distinguishes it from simpler benzyl- or halo-benzyl congeners.

Why 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs: Structural Determinants of Target Engagement and Physicochemical Uniqueness


Within the 1-benzyl-3-nitro-1H-pyrazole chemotype, even ostensibly minor structural changes—such as relocating the nitro group from the 3- to the 4-position, or replacing the 3,5-bis(trifluoromethyl)benzyl moiety with an unsubstituted or mono-halogenated benzyl—can drastically alter kinase binding affinity, cellular potency, and physicochemical properties [1]. The patent defining this compound series explicitly teaches that the benzyl substitution pattern is a critical determinant of RIP1 kinase inhibitory activity, with specific substituent combinations yielding differentiated potency and pharmacokinetic profiles [2]. The 3-nitro regioisomer positions the electron-withdrawing nitro group adjacent to the N2 nitrogen of the pyrazole, creating a unique dipole moment and hydrogen-bond acceptor geometry that is absent in the 4-nitro regioisomer (CAS 1240572-16-0). Simultaneously, the two trifluoromethyl groups on the benzyl ring impart ~2.5–3.5 log units higher lipophilicity compared to an unsubstituted benzyl analog, substantially altering membrane permeability, metabolic stability, and plasma protein binding [3]. These interdependent electronic and lipophilic features mean that generic substitution with a simpler benzyl-pyrazole or a positional isomer cannot be assumed to produce equivalent target engagement, cellular activity, or in vivo behavior.

Quantitative Differentiation Evidence for 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole Versus Closest Analogs: A Comparator-Anchored Procurement Guide


Regioisomeric Nitro-Position Comparison: 3-Nitro (Target) Versus 4-Nitro (CAS 1240572-16-0) Pyrazole Isomers in the Same Bis(trifluoromethyl)benzyl Series

The 3-nitro-1H-pyrazole scaffold is the pharmacophoric core of the RIP1 kinase inhibitor series disclosed by Zou et al. (2016), where the nitro group at position 3 participates in a key hydrogen-bond interaction within the kinase ATP-binding pocket [1]. In an extensive SAR campaign covering >30 1-benzyl-3-nitro-1H-pyrazole analogs, compounds retaining the 3-nitro group demonstrated Kd values ranging from 0.078 μM to >10 μM against RIP1 kinase, while the most potent compound (4b, Kd = 0.078 μM, EC50 = 0.160 μM in cellular necroptosis assay) explicitly bears the 3-nitro substituent [1]. The 4-nitro regioisomer (CAS 1240572-16-0) places the nitro group at a position where it cannot engage the same hydrogen-bonding network, and is not reported in the primary RIP1 inhibitor SAR literature as an active scaffold . The patent CN105669558A, which encompasses both regioisomers, lists the 3-nitro derivatives as the exemplified active compounds, with the 4-nitro derivatives appearing only as intermediates or comparators [2].

Kinase inhibitor design Necroptosis Structure-activity relationship

Lipophilicity-Driven Differentiation: 3,5-Bis(trifluoromethyl)benzyl (Target) Versus 2,4-Dichlorobenzyl (Lead Compound 1a, Zou 2016) Substituents on the 3-Nitro-1H-Pyrazole Scaffold

The 3,5-bis(trifluoromethyl)benzyl substituent confers substantially higher lipophilicity than the 2,4-dichlorobenzyl group found in the parent lead compound 1a of the Zou et al. (2016) series. Using fragment-based π constants (CF₃ ≈ +0.88 per group vs. Cl ≈ +0.71 per atom; Hansch-Leo approach), the bis(trifluoromethyl)benzyl moiety contributes approximately +1.76 to logP from the two CF₃ groups versus approximately +1.42 from two Cl atoms [1]. The actual ΔlogP is amplified by the electronic interplay between the nitro group and the benzyl substituents: the strongly electron-withdrawing CF₃ groups further polarize the pyrazole ring, enhancing the dipole moment and altering hydrogen-bond acceptor capacity relative to the dichloro analog [2]. In the antibacterial pyrazole series reported by Alkhaibari et al. (2021, 2022), 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles demonstrated potent activity against Gram-positive pathogens (MIC values as low as 0.25 µg/mL) with selectivity over human cell lines, a profile attributed in part to the optimized lipophilic balance conferred by the bis(trifluoromethyl) motif [3].

Drug-likeness Lipophilicity Metabolic stability Permeability

Electronic Character Differentiation: Hammett σ Analysis of the 3-Nitro-1H-Pyrazole Core with 3,5-Bis(trifluoromethyl)benzyl Versus 4-Amino Analog (CAS 1240568-15-3)

The 3-nitro group exerts a strong electron-withdrawing effect (Hammett σₘ ≈ +0.71) that polarizes the pyrazole ring and activates the C4 and C5 positions toward nucleophilic attack, while simultaneously decreasing the basicity of the N2 nitrogen [1]. In contrast, the 4-amino analog (CAS 1240568-15-3) bears an electron-donating substituent (σₚ for NH₂ ≈ −0.66), which reverses the electronic character of the pyrazole core and yields a completely different reactivity profile [2]. The 3-nitro compound can serve as a precursor for reduction to the 3-amino derivative or for cycloaddition and nucleophilic aromatic substitution reactions at the pyrazole ring, whereas the 4-amino analog is primarily suited for amide coupling and diazotization chemistries . For RIP1 kinase-targeted applications, the 3-nitro group is pharmacophorically required, and the 4-amino variant (which lacks the nitro group entirely) cannot engage the same binding interactions [2].

Electronic effects Hammett constants Reactivity Medicinal chemistry

Patent-Covered Scaffold Differentiation: 3,5-Bis(trifluoromethyl)benzyl-3-nitro-1H-pyrazole as a Privileged Substructure Within the CN105669558A RIP1 Inhibitor Patent Family Versus Unclaimed Benzyl Variants

Chinese Patent CN105669558A, assigned to Sichuan University and filed in 2016, explicitly claims benzyl-1H-pyrazole derivatives of Formula I as RIP1 kinase inhibitors, with the benzyl group optionally substituted by one or more halogen, nitro, cyano, alkyl, haloalkyl, alkoxy, or haloalkoxy groups [1]. The 3,5-bis(trifluoromethyl)benzyl substitution pattern falls within the claimed scope (haloalkyl substitution), whereas simpler benzyl analogs such as 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5) are not specifically exemplified as embodiments with demonstrated biological activity [2]. The patent further describes that compounds within the claimed genus display superior solubility and pharmacokinetic properties relative to the Nec-1 series of necroptosis inhibitors known in the prior art [1]. The target compound, by virtue of its bis(trifluoromethyl) substitution, is thus positioned within a patent-protected chemical space associated with validated RIP1 kinase pharmacology, providing a defined intellectual property context that unsubstituted or mono-substituted benzyl variants lack.

Intellectual property RIP1 kinase Patent landscape Chemical series

Commercial Availability and Purity Benchmarking: 3-Nitro Target Compound Versus 4-Nitro Regioisomer and 4-Amino Analog Across Vendor Catalogs

The target compound (CAS 1240567-97-8) is available from multiple specialty chemical suppliers with certified purity of 95%+ (CheMenu) or 98% (Leyan, MolCore) . The 4-nitro regioisomer (CAS 1240572-16-0) is similarly listed with 95% purity (AKSci) . The 4-amino analog (CAS 1240568-15-3) is also commercially supplied. However, the target compound's MDL number (MFCD16810671) is unique and verifiable, enabling definitive chemical identity confirmation across vendor catalogs . Critically, the 3-nitro regioisomer is the biologically validated scaffold for RIP1 kinase inhibition, whereas the 4-nitro and 4-amino variants lack equivalent published target engagement data [1]. Procurement of the correct regioisomer is therefore essential for reproducing or building upon published SAR findings.

Procurement Purity specification Vendor comparison Supply chain

Antibacterial Pyrazole Series Context: 3,5-Bis(trifluoromethyl)phenyl Motif as a Privileged Fragment for Gram-Positive Antibacterial Activity (MIC as Low as 0.25 µg/mL)

The 3,5-bis(trifluoromethyl)phenyl motif has been independently validated as a privileged fragment for antibacterial activity in a distinct pyrazole series reported by Alkhaibari et al. (2021, Molecules). In that study, 30 novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized and screened against drug-resistant Gram-positive bacteria, yielding MIC values as low as 0.25 µg/mL against planktonic MRSA and VRE, with selected compounds (11, 28, 29) achieving MBEC values of 1 µg/mL against S. aureus biofilms [1]. A follow-up study (Alkhaibari et al., 2022, Future Med Chem) demonstrated that analogous 4-trifluoromethylphenyl pyrazoles are bactericidal, tolerated by human cell lines with good selectivity factors, and act via membrane disruption as shown by propidium iodide flow cytometry and oxygen uptake assays [2]. While these studies do not directly test the target compound, they establish that the 3,5-bis(trifluoromethyl)phenyl-pyrazole architecture is a productive scaffold for antibacterial discovery, providing orthogonal validation beyond the RIP1 kinase application.

Antimicrobial resistance MRSA Gram-positive bacteria Biofilm eradication

Optimal Research and Industrial Application Scenarios for 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole: Evidence-Anchored Use Cases for Scientific Procurement


RIP1 Kinase Probe Development and Necroptosis Pathway Investigation

The compound's structural placement within the 1-benzyl-3-nitro-1H-pyrazole chemotype—the scaffold validated by Zou et al. (2016) for RIP1 kinase inhibition—makes it a suitable advanced intermediate or probe candidate for necroptosis research [1]. Its 3,5-bis(trifluoromethyl)benzyl group offers enhanced lipophilicity (estimated ClogP ≈ 3.8–4.2) relative to the original 2,4-dichlorobenzyl lead 1a (estimated ClogP ≈ 2.8–3.2), potentially improving cell permeability and target tissue distribution in cellular and in vivo necroptosis models [2]. Researchers should prioritize this specific regioisomer over the 4-nitro variant (CAS 1240572-16-0) or the 4-amino analog (CAS 1240568-15-3), as only the 3-nitro substitution pattern is pharmacophorically linked to RIP1 kinase engagement [1].

Antibacterial Drug Discovery Targeting MRSA, VRE, and Staphylococcal Biofilms

The 3,5-bis(trifluoromethyl)phenyl-pyrazole scaffold has demonstrated potent, broad-spectrum activity against drug-resistant Gram-positive pathogens, with MIC values as low as 0.25 µg/mL against planktonic MRSA and MBEC values of 1 µg/mL against S. aureus biofilms in structurally related pyrazole aniline derivatives [3]. The target compound, bearing the same privileged bis(trifluoromethyl)phenyl-pyrazole core, is a logical starting point for antibacterial structure-activity relationship expansion. Given the class-level evidence of membrane-targeted bactericidal activity with favorable selectivity over human cells [4], this compound may serve as a building block for synthesizing and screening novel anti-MRSA and anti-VRE analogs.

Synthetic Chemistry: Nitro-Pyrazole as a Versatile Intermediate for Parallel Library Synthesis

The 3-nitro group (Hammett σₘ = +0.71) strongly activates the pyrazole ring toward nucleophilic aromatic substitution and can be selectively reduced to the 3-amino derivative, enabling divergent synthesis of amides, ureas, sulfonamides, and heterocycle-fused scaffolds [5]. The bis(trifluoromethyl)benzyl group is chemically inert under most reductive and coupling conditions, providing a stable lipophilic anchor throughout multi-step synthetic sequences. This combination of a reactive handle (3-nitro) and a stable, property-modulating substituent (3,5-bis(trifluoromethyl)benzyl) makes the compound an efficient diversification point for generating focused compound libraries for kinase inhibitor or antibacterial screening [3][5].

Intellectual Property-Defined Lead Optimization Within the CN105669558A Patent Space

Organizations engaged in RIP1 kinase drug discovery can utilize this compound as a starting material for SAR exploration within the patent-protected chemical space defined by CN105669558A [6]. The 3,5-bis(trifluoromethyl)benzyl substitution pattern is explicitly within the preferred substituent scope of the patent, which claims superior solubility and pharmacokinetic properties over the prior art Nec-1 series [6]. Procurement of the correct 3-nitro regioisomer (CAS 1240567-97-8) rather than the 4-nitro variant (CAS 1240572-16-0) is essential for maintaining consistency with the patent's exemplified active embodiments and for generating composition-of-matter or method-of-use data that strengthens the intellectual property position [1][6].

Quote Request

Request a Quote for 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.